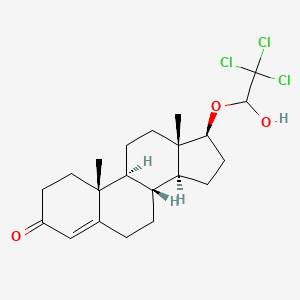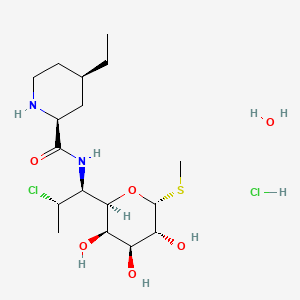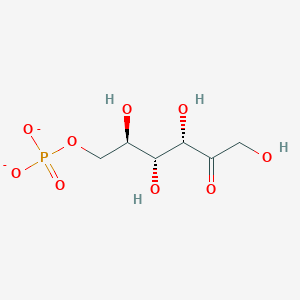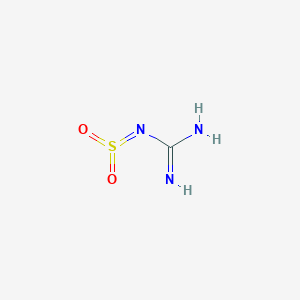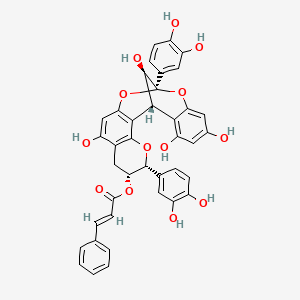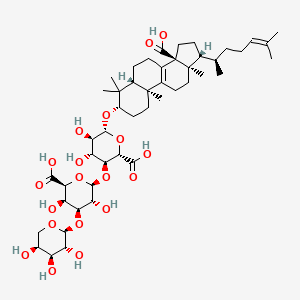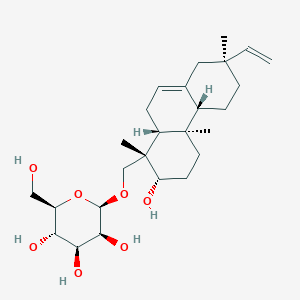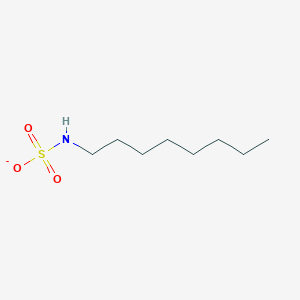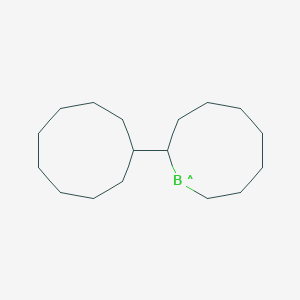![molecular formula C16H18FNO3 B1260372 2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)
2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide
Descripción general
Descripción
2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide is a member of 2-fluoroacetamides and a methoxynaphthalene.
Aplicaciones Científicas De Investigación
Receptor Antagonism and Selectivity
- A study by Cheung et al. (2010) delves into the synthesis and evaluation of compounds, including 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide, for their selectivity and potency as A2B adenosine receptor antagonists. The research identifies compound modifications and analyzes their effects on receptor selectivity and pharmacokinetic properties Cheung et al., 2010.
Chiral Derivatization and Analysis
- Takahashi et al. (2000) introduced a novel chiral derivatizing agent, α-cyano-α-fluoro(2-naphthyl)-acetic acid (2-CFNA), which showed superior capabilities for determining the enantiomeric excess of primary alcohols, offering an enhanced analytical approach in the field of chirality Takahashi et al., 2000.
Radioligand Development for Receptor Imaging
- Zhang et al. (2003) synthesized and evaluated radioligands, namely [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, for their binding affinities to peripheral benzodiazepine receptors, providing crucial insights into the development of radiotracers for neuroimaging applications Zhang et al., 2003.
Anticancer Drug Discovery
- Dhuda et al. (2021) focused on the synthesis of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their derivatives, assessing their cytotoxic potential against various cancer cell lines. This research contributes to the field of anticancer drug discovery by identifying potential lead compounds Dhuda et al., 2021.
Antibacterial and Antifungal Applications
- Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, evaluating their antibacterial and antifungal activities. The study highlighted compounds with significant antimicrobial activities, contributing to the search for new antimicrobial agents Helal et al., 2013.
Alzheimer's Disease Research
- Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative, [18F]FDDNP, in conjunction with positron emission tomography to localize and quantify neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This innovative approach paves the way for improved diagnostic assessments and monitoring of treatment responses in Alzheimer's disease Shoghi-Jadid et al., 2002.
Propiedades
Nombre del producto |
2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide |
|---|---|
Fórmula molecular |
C16H18FNO3 |
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
2-fluoro-N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]acetamide |
InChI |
InChI=1S/C16H18FNO3/c1-21-13-6-5-11-3-2-4-14(15(11)7-13)12(10-19)9-18-16(20)8-17/h2-7,12,19H,8-10H2,1H3,(H,18,20) |
Clave InChI |
UABQHOOBSITMAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC=C2C(CNC(=O)CF)CO)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

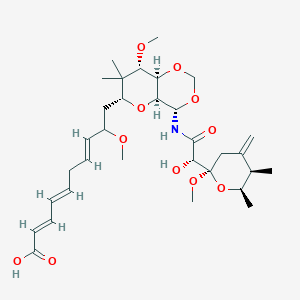
![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)
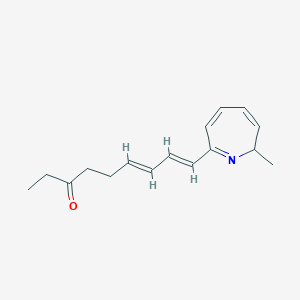
![(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-ol](/img/structure/B1260294.png)
![Pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1260295.png)
